4'-Bromo-2'-fluoro-5'-hydroxyphenacyl chloride
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Overview
Description
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is a chemical compound with the molecular formula C8H5BrClFO2. It is known for its unique structure, which includes a bromine, fluorine, and hydroxyl group attached to a phenacyl chloride backbone. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-5-hydroxybenzaldehyde and thionyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The benzaldehyde derivative is treated with thionyl chloride in the presence of a catalyst, such as pyridine, to form the corresponding phenacyl chloride derivative.
Industrial Production Methods
Industrial production methods for 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phenacyl chloride group.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The bromine and fluorine atoms can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation of the hydroxyl group can produce a ketone .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4’-Bromo-5’-fluoro-2’-hydroxyphenacyl chloride: This compound has a similar structure but with different positions of the bromine and fluorine atoms.
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride: Another isomer with different positions of the substituents.
Uniqueness
4’-Bromo-2’-fluoro-5’-hydroxyphenacyl chloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H5BrClFO2 |
---|---|
Molecular Weight |
267.48 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-5-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-2-6(11)4(1-7(5)12)8(13)3-10/h1-2,12H,3H2 |
InChI Key |
WUMDSRXLZPRTBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)C(=O)CCl |
Origin of Product |
United States |
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